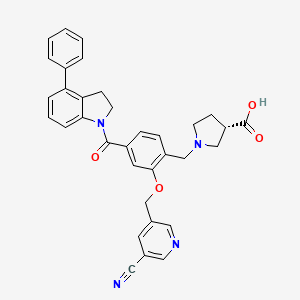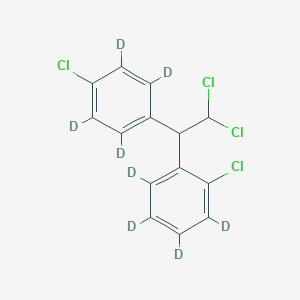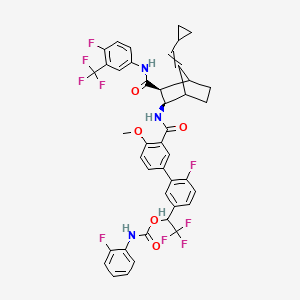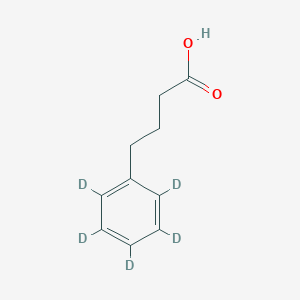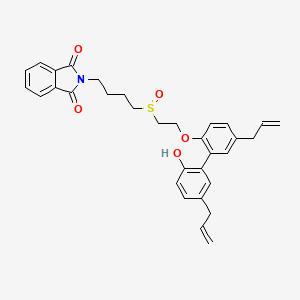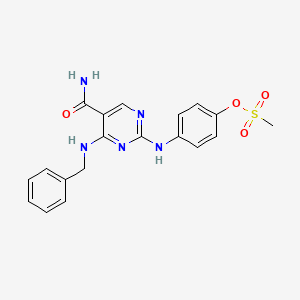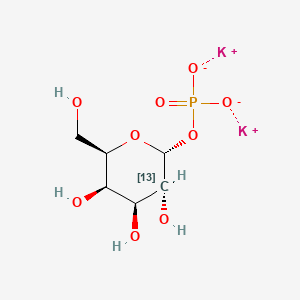
Galactose 1-phosphate-13C-1 (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galactose 1-phosphate-13C-1 (potassium) is a stable isotope-labeled compound, specifically a potassium salt of galactose 1-phosphate where the carbon at position 1 is labeled with carbon-13. This compound is an intermediate in the metabolism of galactose and is involved in the formation of nucleotide sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of galactose 1-phosphate-13C-1 (potassium) typically involves the incorporation of carbon-13 into the galactose molecule. This can be achieved through enzymatic synthesis using labeled substrates or through chemical synthesis where the labeled carbon is introduced at a specific step in the synthesis of galactose 1-phosphate .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes where labeled substrates are converted to the desired product. The process conditions, such as temperature, pH, and enzyme concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Galactose 1-phosphate-13C-1 (potassium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of galactose 1-phosphate-13C-1 (potassium) can yield galactonic acid derivatives, while reduction can regenerate the original compound .
Scientific Research Applications
Galactose 1-phosphate-13C-1 (potassium) has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of galactose metabolism.
Biology: Helps in studying the role of galactose 1-phosphate in cellular processes and its impact on cellular metabolism.
Medicine: Used in research related to galactosemia, a genetic disorder affecting galactose metabolism.
Industry: Employed in the production of labeled compounds for use in various biochemical assays and studies
Mechanism of Action
The mechanism of action of galactose 1-phosphate-13C-1 (potassium) involves its role as an intermediate in the galactose metabolism pathway. It is converted to glucose 1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is crucial for the proper utilization of galactose in the body. The labeled carbon-13 allows researchers to track the metabolic fate of the compound and understand its role in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Galactose 1-phosphate (potassium): The unlabeled version of the compound, used in similar metabolic studies.
Glucose 1-phosphate (potassium): Another intermediate in carbohydrate metabolism, used for comparison in metabolic studies.
Fructose 1-phosphate (potassium): Involved in fructose metabolism, used to study different carbohydrate metabolic pathways
Uniqueness
Galactose 1-phosphate-13C-1 (potassium) is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research, providing insights that are not possible with unlabeled compounds .
Properties
Molecular Formula |
C6H11K2O9P |
|---|---|
Molecular Weight |
337.31 g/mol |
IUPAC Name |
dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(313C)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1/i5+1;; |
InChI Key |
KCIDZIIHRGYJAE-ZGOMGSCNSA-L |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([13C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


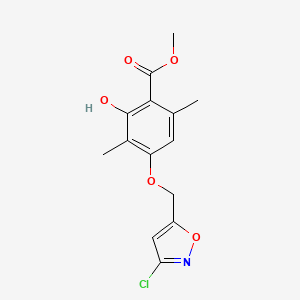
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
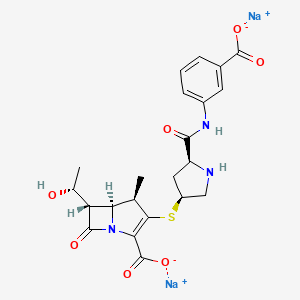
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)


![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
